Methyl 2-methoxyacrylate
Overview
Description
Methyl 2-methoxyacrylate is a chemical compound with the molecular formula C5H8O312. It is also known by other names such as methyl 2-methoxyprop-2-enoate and 2-Propenoic acid, 2-methoxy-, methyl ester1.
Synthesis Analysis
The synthesis of Methyl 2-methoxyacrylate and its derivatives has been a subject of research. For instance, a study discusses the free radical polymerization of captodative substituted methyl 2-methoxyacrylate (MMOA) carried out in bulk with or without azo initiators at different temperatures3. Another study presents the design and synthesis of phenyl methoxyacrylate derivatives containing a 2-alkenylthiopyrimidine substructure for acaricidal activity4.Molecular Structure Analysis
The molecular weight of Methyl 2-methoxyacrylate is 116.11 g/mol12. The InChI string representation of its structure is InChI=1S/C5H8O3/c1-4(7-2)5(6)8-3/h1H2,2-3H3
1. The compound has a complexity of 106 and a topological polar surface area of 35.5 Ų1.
Chemical Reactions Analysis
The chemical reactions involving Methyl 2-methoxyacrylate are complex and varied. One study discusses the unique reactions of MMOA, which were reasonably explained by the cleavage of captodative substituted carbon–carbon single bond at head-to-head structure in polymer chain, produced by recombination termination3.Physical And Chemical Properties Analysis
Methyl 2-methoxyacrylate has a molecular weight of 116.11 g/mol1. It has a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 31. The exact mass is 116.047344113 g/mol1.Scientific Research Applications
Acaricidal Activity
- Scientific Field : Pesticide Chemistry
- Application Summary : Methyl 2-methoxyacrylate is used in the synthesis of phenyl methoxyacrylates containing a 2-alkenylthiopyrimidine substructure, which have been found to have acaricidal (mite-killing) activity .
- Methods of Application : The compounds were synthesized and their structures identified using 1H NMR, 13C NMR, and high-resolution mass spectra (HRMS) .
- Results : One compound, (E)-methyl 2-(2-((2-(3,3-dichloroallylthio)-6-(trifluoromethyl)pyrimidin-4-yloxy)methyl)phenyl)-3-methoxyacrylate, exhibited significant acaricidal activity against Tetranychus cinnabarinus in greenhouse tests .
Synthesis of Functional Polymers
- Scientific Field : Polymer Chemistry
- Application Summary : Methyl 2-methoxyacrylate is used in the synthesis of functional polymers .
- Methods of Application : The synthesis involves the use of aryloxy-2-hydroxypropyl methacrylate monomer, chloroform, and 2,2′-azobisisobutyronitrile (AIBN) as an initiator .
- Results : The synthesis of a series of new (meth)acrylate esters including amide, dioxolane, benzofuran, and chalcone groups is described .
Herbicidal Activity
- Scientific Field : Agrochemicals
- Application Summary : Methyl 2-methoxyacrylate is used in the synthesis of β-methoxy acrylate derivatives, which have been found to have herbicidal activity .
- Methods of Application : The synthesis involves the use of (E)-Methyl 2-[2-(bromomethyl)phenyl]-3-methoxyacrylate .
- Results : The details of the results are not specified in the source .
Synthesis of Arylamido Methyl Methacrylate Monomer
- Scientific Field : Polymer Chemistry
- Application Summary : Methyl 2-methoxyacrylate is used in the synthesis of arylamido methyl methacrylate monomer .
- Methods of Application : The synthesis involves the use of sodium methacrylate, α-chloroacetamide, NaI, TEBAC as a catalyst, and hydroquinone. The mixture is stirred in acetonitrile at 80°C in a reflux condenser for 30 hours .
- Results : The details of the results are not specified in the source .
Synthesis of Functional Polymers with Reactive Groups
- Scientific Field : Polymer Chemistry
- Application Summary : Methyl 2-methoxyacrylate is used in the synthesis of functional polymers with reactive groups .
- Methods of Application : The synthesis involves the use of certain monomers and commercial monomers. The functional group is bound to the structure of these monomers to obtain new monomers. These new monomers are then polymerized by chain addition polymerization methods .
- Results : The synthesis of a series of new (meth)acrylate esters including amide, dioxolane, benzofuran, and chalcone groups is described .
Synthesis of Reactive Polymers
- Scientific Field : Polymer Chemistry
- Application Summary : Methyl 2-methoxyacrylate is used in the synthesis of reactive polymers . These polymers are widely used as polymeric reagents or polymer supports in biochemical and chemical applications .
- Methods of Application : The synthesis involves the use of certain monomers and commercial monomers. The functional group is bound to the structure of these monomers to obtain new monomers. These new monomers are then polymerized by chain addition polymerization methods .
- Results : The synthesis of a series of new (meth)acrylate esters including amide, dioxolane, benzofuran, and chalcone groups is described .
Free Radical Polymerization
- Scientific Field : Polymer Chemistry
- Application Summary : Methyl 2-methoxyacrylate is used in free radical polymerization .
- Methods of Application : The polymerization of captodative substituted methyl 2-methoxyacrylate (MMOA) was carried out in bulk with or without azo initiators at 90–130°C .
- Results : At higher temperatures, bimodal molecular weight distribution polymer was obtained .
Safety And Hazards
Methyl 2-methoxyacrylate is a flammable liquid and vapor. It is harmful if swallowed and in contact with skin. It can cause skin irritation1. Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye. It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition6.
Future Directions
The future directions in the research and application of Methyl 2-methoxyacrylate could involve the development of new synthesis methods, exploration of its reactivity in various chemical reactions, and investigation of its potential applications in different fields. However, specific future directions are not mentioned in the retrieved papers.
properties
IUPAC Name |
methyl 2-methoxyprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-4(7-2)5(6)8-3/h1H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTXESIFAHCXMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10336862 | |
Record name | Methyl 2-methoxyacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10336862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methoxyacrylate | |
CAS RN |
7001-18-5 | |
Record name | Methyl 2-methoxyacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10336862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-methoxyprop-2-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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